3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a chemical compound with a complex structure that includes a chlorinated pyridine ring, an azetidine ring, and a tert-butyl ester group
Preparation Methods
The synthesis of 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves multiple steps. One common synthetic route starts with the preparation of tert-butyl (6-chloropyridin-2-yl)-carbamate. Under a nitrogen atmosphere, a solution of BOC-anhydride in tetrahydrofuran (THF) is added dropwise to a mixture of 6-chloropyridin-2-ylamine and sodium hexamethyldisilazide solution in THF . The reaction conditions typically involve room temperature and careful control of reagent addition to ensure high yield and purity.
Chemical Reactions Analysis
3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The chlorinated pyridine ring and azetidine ring are key structural features that enable the compound to bind to specific sites on these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 3-(6-Chloro-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester include:
tert-Butyl (6-chloropyridin-2-yl)-carbamate: This compound shares the chlorinated pyridine ring and tert-butyl ester group but lacks the azetidine ring.
2-Chloro-6-(hydroxymethyl)pyridin-3-ol: This compound has a similar chlorinated pyridine ring but differs in the presence of a hydroxymethyl group instead of the azetidine ring.
The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridin-2-yl)oxymethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXPTGXAZIJFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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